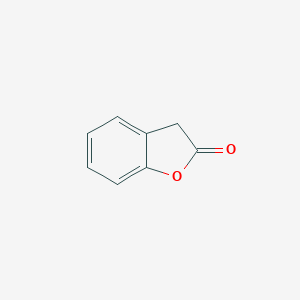

2-Coumaranone

Beschreibung

Eigenschaften

IUPAC Name |

3H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZGCWSMSTYWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203829 | |

| Record name | (3H)-Benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-86-6 | |

| Record name | 2(3H)-Benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3H)-Benzofuran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzofuranone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3H)-Benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3H)-benzofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHTHALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K47Z4Q1E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wissenschaftliche Forschungsanwendungen

Chemiluminescence

Overview:

2-Coumaranone has emerged as a promising compound for chemiluminescent applications. Its ability to emit light upon certain chemical reactions makes it an attractive candidate for use in bioanalytical assays and imaging techniques.

Mechanistic Insights:

Recent studies have investigated the mechanism of chemiluminescence associated with this compound. It has been shown that superoxide radical anions play a crucial role in the light-emitting reactions. The decomposition of high-energy intermediates, such as 1,2-dioxetanone, is essential for generating excited-state molecules capable of emitting light . This understanding paves the way for designing new derivatives with enhanced emission characteristics.

Case Study:

A study demonstrated that novel carbamate-substituted 2-coumaranones exhibit substantial chemiluminescent emission in polar aprotic solvents when treated with strong bases. These compounds were synthesized easily and showed high quantum yields, indicating their suitability for bioassays .

Biological Research

Cancer Studies:

this compound has been utilized in cancer research, particularly to study its effects on neoplasia induced by carcinogens. For instance, it was used to investigate the impact of coumarins on 7,12-dimethylbenz(a)anthracene-induced neoplasia in rat mammary glands. This research contributes to understanding how coumarin derivatives can influence cancer development and progression .

Enzyme Detection:

Additionally, this compound serves as a probe for detecting enzymes that hydrolyze 2-hydroxybenzofuran structures. This application is significant for biochemical assays where enzyme activity needs to be monitored .

Organic Synthesis

Synthesis of Derivatives:

The compound is also a key intermediate in organic synthesis, particularly for producing various derivatives with potential physiological effects. For example, recent advancements have shown that this compound can be selectively allylated using nickel-catalyzed reactions, resulting in high yields of diallylated products under controlled conditions .

Preparation Methods:

Innovative methods for synthesizing this compound have been developed, including a rapid preparation process from glyoxylic acid and cyclohexanone using dehydrogenation catalysts. This method highlights the compound's importance as a basic material in organic synthesis aimed at agricultural or pharmaceutical applications .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-coumaranone involves several steps:

Vergleich Mit ähnlichen Verbindungen

Cyclo-(Pro-Phe)

Structural Differences: Cyclo-(Pro-Phe) is a cyclic dipeptide (2,5-diketopiperazine) with the formula C₁₄H₁₆N₂O₂ . Unlike 2-coumaranone’s benzofuranone core, cyclo-(Pro-Phe) contains a proline-phenylalanine backbone (Figure 1b) .

2-Benzoxazolinone and 2-Oxindole

Structural Differences :

- 2-Benzoxazolinone: Contains a benzoxazole ring with a lactam group.

- 2-Oxindole : Features an indole ring with a ketone at the 2-position.

Functional Comparison :

- Biodegradation: Fusarium verticillioides degrades 2-benzoxazolinone, 2-oxindole, and this compound via lactam/lactone-hydrolyzing gene clusters (e.g., FDB1/FDB2) . However, this compound uniquely induces the fusaric acid biosynthetic cluster, suggesting divergent detoxification pathways .

- Antifungal Resistance: 2-Benzoxazolinone is a phytochemical with antifungal properties, while this compound is tolerated by Fusarium due to its distinct degradation products .

Applications: 2-Benzoxazolinone is used in crop protection, whereas this compound’s chemiluminescence enables enzyme-triggered assays (e.g., glucose detection) .

Naphthofuranone

Structural Differences: Naphthofuranone (C₁₁H₈O₂) is a homolog of this compound, replacing the benzene ring with a naphthalene system .

Chlorzoxazone

Structural Differences: Chlorzoxazone (C₇H₄ClNO₂) contains a benzoxazolone ring with a chlorine substituent.

Functional Comparison :

- Both this compound and chlorzoxazone induce ROS-mediated stress in biological systems. Chlorzoxazone’s dehalogenation pathway (via Fusarium) contrasts with this compound’s ketone-driven oxidation .

- Chlorzoxazone is a muscle relaxant, whereas this compound lacks central nervous system applications .

Data Tables

Table 1: Nematicidal Activity of this compound vs. Cyclo-(Pro-Phe)

| Compound | LC₅₀ (24 h) | Egg Hatching Inhibition (0.1 mM) | Population Reduction (vs. Control) |

|---|---|---|---|

| This compound | 196 mM | 50.77% | 270 individuals (97% reduction) |

| Cyclo-(Pro-Phe) | 425 mM | 59.92% | 3,400 individuals (66% reduction) |

Table 2 : Structural and Functional Comparison of Lactam/Lactone Compounds

| Compound | Key Functional Groups | Biodegradation Pathway | Primary Applications |

|---|---|---|---|

| This compound | Benzofuranone, ketone | Fusaric acid cluster induction | Chemiluminescent probes, nematicide |

| 2-Benzoxazolinone | Benzoxazole, lactam | FDB1/FDB2 cluster hydrolysis | Crop protection |

| 2-Oxindole | Indole, ketone | Pyridoxine cluster activation | Anticancer research |

| Chlorzoxazone | Benzoxazolone, chlorine | Dehalogenation | Muscle relaxation |

Source:

Biologische Aktivität

2-Coumaranone, a bicyclic heteroaromatic compound, is structurally characterized by a benzene ring fused to a five-membered γ-butyrolactone ring. This compound has garnered attention due to its diverse biological activities, including antibacterial, antitumor, and antifungal properties. This article reviews the significant findings related to the biological activity of this compound, supported by data tables and case studies.

This compound is classified as a benzofuranone and is known for its role as a precursor in the synthesis of various pharmaceutical agents and agrochemicals, including the fungicide azoxystrobin. Its synthesis can be achieved through reactions involving fluorophenols and glyoxylic acid, among other methods .

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study demonstrated its effectiveness against various bacterial strains, showing significant inhibition of growth. The minimal inhibitory concentration (MIC) values for this compound were determined, revealing its potential as a lead compound for developing new antibacterial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The above table summarizes the antibacterial efficacy of this compound against selected bacterial strains.

Antitumor Activity

The antitumor effects of this compound have been explored in several studies. In vitro assays demonstrated that it induces cytotoxicity in cancer cell lines, including HT-29 colon cancer cells. The compound was shown to arrest the cell cycle at the G2/M phase, indicating its potential as a chemotherapeutic agent.

A detailed study evaluated the cytotoxic activity of this compound derivatives against various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics like vincristine.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 | 20 |

| Vincristine | HT-29 | 0.04 |

Antifungal Activity

In addition to its antibacterial and antitumor properties, this compound has shown promising antifungal activity. Studies have reported that it effectively inhibits fungal growth in various species, including Candida albicans. The compound's mechanism appears to involve disruption of fungal cell membrane integrity.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial properties of this compound involved testing against clinical isolates of Staphylococcus aureus. The results showed that the compound significantly inhibited bacterial growth, suggesting its potential application in treating infections caused by resistant strains .

- Antitumor Mechanism : A research project investigated the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells upon treatment with this compound, indicating apoptosis induction through mitochondrial pathways .

- Synthesis and Application : Researchers successfully synthesized a series of coumaranone derivatives with enhanced biological activities. These derivatives were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating improved potency compared to the parent compound .

Vorbereitungsmethoden

Acid-Catalyzed Intramolecular Esterification

The most direct route involves cyclizing o-hydroxyphenylacetic acid using Brønsted acids. In a representative procedure, 15.2 g (100 mmol) of o-hydroxyphenylacetic acid is refluxed in toluene with 1 mL of 8 M sulfuric acid at 100°C for 6 hours, achieving a 98% yield. The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the phenolic oxygen on the carbonyl carbon, forming the lactone ring (Fig. 1).

Reaction Conditions :

-

Solvent : Toluene (100 mL per 15.2 g substrate)

-

Catalyst : H₂SO₄ (8 M, 1 mL)

-

Temperature : 100°C (reflux)

This method is cost-effective but requires careful pH control to prevent decarboxylation. Post-reaction workup involves sequential washing with sodium bisulfite and water, followed by drying over MgSO₄.

Tscherniac-Einhorn Three-Component Reaction (TsE-3CR)

Optimized Single-Pot Synthesis

The TsE-3CR condenses carbamates, glyoxylic acid, and para-substituted phenols in acetic acid/sulfuric acid (9:1) at room temperature (Scheme 3). Modifications to traditional protocols reduce steps, directly yielding this compound derivatives in 72–85% yields. For example, reacting methyl carbamate, glyoxylic acid monohydrate, and p-cresol over 48 hours produces 2-(4-methylphenyl)coumaranone at 82% yield.

Advantages :

Limitations :

Catalytic Gas-Phase Dehydrogenation

Cyclohexanone-Glyoxylic Acid Condensation

This industrial-scale method involves two stages:

-

Condensation : Cyclohexanone reacts with glyoxylic acid in acetic acid under acidic conditions to form 2-oxo-cyclohexylidene-acetic acid.

-

Dehydrogenation : The intermediate undergoes vapor-phase dehydrogenation over Pd/Al₂O₃ (1% Pd) at 260°C, yielding this compound at >70% efficiency.

Typical Conditions :

Mechanistic Insight :

Dehydrogenation aromatizes the cyclohexane ring via sequential H₂ elimination, facilitated by Pd’s π-backbonding to carbonyl groups.

Enol Lactone Dehydration

Base-Mediated Elimination

Enol lactones derived from 2-oxo-cyclohexylidene-acetic acid undergo base-catalyzed dehydration. Treating the lactone with Amberlyst 15 in toluene at 90°C for 1 hour achieves quantitative conversion to this compound. This method avoids high temperatures but requires rigorous drying to prevent hydrolysis.

Comparative Analysis of Methods

Key Observations :

-

Lab-scale preference : Acid cyclization and TsE-3CR due to simplicity.

-

Industrial viability : Catalytic dehydrogenation balances cost and yield.

Challenges and Innovations

Q & A

Q. What are the key structural features of 2-Coumaranone, and how can they be validated experimentally?

this compound (C₈H₆O₂) is a bicyclic compound with a benzofuran-2(3H)-one scaffold. Key features include:

Q. Validation Methods :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm aromatic protons (δ 6.8–7.5 ppm) and lactone carbonyl (δ ~170 ppm).

- Infrared (IR) Spectroscopy : Detect the ester C=O stretch at ~1750 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 134.13 (molecular weight) with fragmentation patterns matching the lactone structure .

Q. What synthetic routes are available for this compound, and what are their limitations?

The Tscherniak-Einhorn reaction is a common single-pot synthesis method:

Reagents : Amides, glycerol anhydride, and acidic catalysts (e.g., TFA or H₂SO₄ in acetic acid).

Mechanism :

- Condensation forms an intermediate iminium ion.

- Cyclization yields the lactone ring via water elimination .

Q. Limitations :

Q. How can this compound’s biological activity be assessed in nematode models?

Protocol for Nematicidal Activity :

- Test Organism : Bursaphelenchus xylophilus (pine wood nematode).

- Dose-Response Assay :

- Prepare this compound solutions in DMSO (0.05–1.0 mM).

- Expose nematodes for 24–48 hours.

- Calculate LC₅₀ using Probit analysis (e.g., LC₅₀ = 0.196 mM; 95% CI: 0.167–0.233 mM) .

Q. Data Interpretation :

- Compare with positive controls (e.g., abamectin).

- Validate statistical significance (e.g., χ² test for Probit model fit) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s chemiluminescence properties?

this compound’s chemiluminescence involves:

Single Electron Transfer (SET) : Superoxide radical anions (O₂⁻•) react with this compound to form a high-energy 1,2-dioxetanone intermediate.

Decomposition Pathway :

Q. Experimental Validation :

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Case Example : Discrepancies in LC₅₀ values for insecticidal activity.

Q. Resolution Strategies :

Standardize Assay Conditions :

- Control solvent (e.g., DMSO concentration ≤1%).

- Use synchronized nematode populations (same developmental stage).

Validate Purity :

- HPLC analysis (≥98% purity) to exclude impurities affecting bioactivity.

Statistical Reanalysis :

Q. What experimental design considerations are critical for optimizing this compound’s synthetic yield?

Key Factors :

- Catalyst Optimization : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. FeCl₃).

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Reaction Monitoring : Use in-situ FTIR to track lactone formation in real time.

Q. Case Study :

- Substituting acetic acid with trifluoroacetic acid (TFA) increased yield by 20% due to improved protonation of intermediates .

Q. How does this compound interact with mammalian odorant receptors, and what are the implications?

Findings :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.